Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-
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Overview
Description
2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE is an organic compound with the molecular formula C13H9N3O4 and a molecular weight of 271.234 g/mol . This compound is known for its vibrant color and is often used in dye chemistry. It is a derivative of salicylic acid and contains both hydroxyl and aldehyde functional groups, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE typically involves the diazotization of 4-nitroaniline followed by coupling with salicylaldehyde. The reaction is carried out in an acidic medium, often using hydrochloric acid, and requires careful temperature control to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving the overall purity of the product .
Types of Reactions:
Oxidation: The aldehyde group in 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZOIC ACID.
Reduction: 2-HYDROXY-5-((4-AMINOPHENYL)DIAZENYL)BENZALDEHYDE.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The aldehyde group can form Schiff bases with amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
- 2-HYDROXY-5-((4-METHOXYPHENYL)DIAZENYL)BENZALDEHYDE
- 2-HYDROXY-5-((4-CHLOROPHENYL)DIAZENYL)BENZALDEHYDE
- 2-HYDROXY-5-((4-AMINOPHENYL)DIAZENYL)BENZALDEHYDE
Comparison: 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be reduced to an amine, providing a versatile handle for further chemical modifications. In contrast, the methoxy and chloro derivatives have different electronic properties, affecting their reactivity and applications .
Properties
CAS No. |
32041-64-8 |
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Molecular Formula |
C13H9N3O4 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C13H9N3O4/c17-8-9-7-11(3-6-13(9)18)15-14-10-1-4-12(5-2-10)16(19)20/h1-8,18H |
InChI Key |
ITTSIMLWANMLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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